Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS No.: 331759-83-2
Cat. No.: VC10287427
Molecular Formula: C17H20BrN3O4
Molecular Weight: 410.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331759-83-2 |
|---|---|
| Molecular Formula | C17H20BrN3O4 |
| Molecular Weight | 410.3 g/mol |
| IUPAC Name | ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20BrN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 |
| Standard InChI Key | NFVPJKACZAQYSF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, reflects its three core components:
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A dioxopyrrolidine ring (2,5-dioxopyrrolidin-3-yl) providing rigidity and hydrogen-bonding capacity.
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A piperazine ring (piperazine-1-carboxylate) contributing to solubility and pharmacophore interactions.
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A 4-bromophenyl group introducing halogen-mediated electronic effects and steric bulk.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BrN₃O₄ |
| Molecular Weight | 410.3 g/mol |
| logP (Partition Coefficient) | ~3.7 (estimated via analogs) |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 75.7 Ų |
The bromine atom at the para position of the phenyl ring enhances electrophilicity, potentially influencing reactivity in cross-coupling reactions . The ethyl ester group at the piperazine terminus balances lipophilicity and metabolic stability .
Synthesis and Preparation
The synthesis involves multi-step organic transformations, as inferred from analogous compounds in the literature :
Step 1: Formation of the Dioxopyrrolidine Core
A pyrrolidine precursor undergoes oxidation with a strong oxidizing agent (e.g., KMnO₄ or RuO₄) to introduce the 2,5-diketone functionality. Bromine incorporation likely occurs via electrophilic aromatic substitution or Suzuki-Miyaura coupling .
Step 2: Piperazine Ring Functionalization
The piperazine ring is introduced through nucleophilic substitution. For example, benzyl-protected piperazine derivatives (e.g., benzyl 4-(4-bromophenyl)piperazine-1-carboxylate) are synthesized using Ullmann or Buchwald-Hartwig coupling, followed by deprotection .
Step 3: Esterification
Ethyl chloroformate reacts with the secondary amine of the piperazine under basic conditions (e.g., triethylamine) to yield the final carboxylate.
Table 2: Comparative Yields of Analogous Syntheses
| Compound | Yield | Method |
|---|---|---|
| Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | 82% | Ullmann coupling |
| Ethyl 1'-[4-(butoxycarbonyl)phenyl]bipiperidine | 89% | Nucleophilic substitution |
Deprotection strategies, such as using 2-mercaptoethanol , are critical for avoiding side reactions during synthesis.
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 1-(4-Bromophenyl)piperazine | 5-HT₂ₐ Receptor | 120 nM |
| Ethyl 4-(4-trifluoromethylphenyl)piperazine | D₂ Receptor | 85 nM |
The bromine atom’s electron-withdrawing effect may enhance binding to enzymatic pockets, though metabolic stability remains a challenge due to ester hydrolysis .
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
| Parameter | Target Compound | Ethyl Bipiperidine Analog |
|---|---|---|
| Molecular Weight | 410.3 g/mol | 513.63 g/mol |
| logP | 3.7 | 3.72 |
| Key Substituent | 4-Bromophenyl | 4-(Butoxycarbonyl)phenyl |
| Synthetic Complexity | Moderate | High |
The bipiperidine analog’s higher molecular weight and butoxy group improve blood-brain barrier penetration but reduce aqueous solubility .
Research Applications and Future Directions
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Catalysis: The bromophenyl group serves as a directing group in Pd-catalyzed cross-couplings, enabling access to biaryl scaffolds .
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Drug Discovery: Hybridization with quinazoline or β-lactam motifs could yield dual-action antimicrobial agents.
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Material Science: Incorporation into metal-organic frameworks (MOFs) may exploit its rigid geometry for gas storage .
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